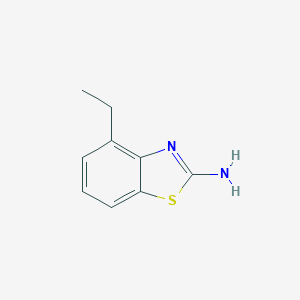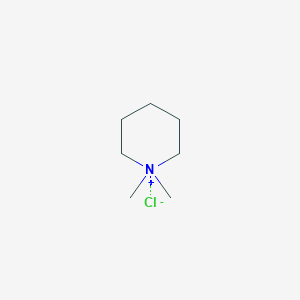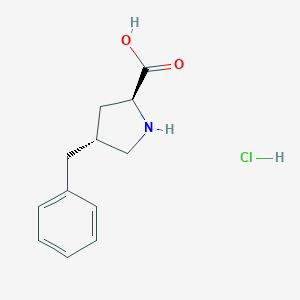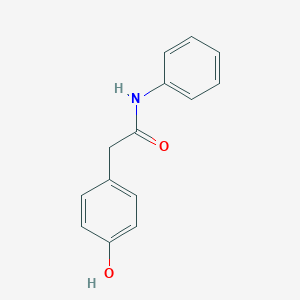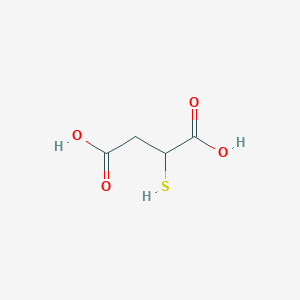![molecular formula C8H14N2O B166329 2-Aminobicyclo[2.2.1]heptane-2-carboxamide CAS No. 134047-62-4](/img/structure/B166329.png)
2-Aminobicyclo[2.2.1]heptane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminobicyclo[2.2.1]heptane-2-carboxamide, also known as LY404039, is a compound that has been extensively studied for its potential therapeutic effects. This compound belongs to the class of mGluR2/3 agonists, which are known to modulate glutamate signaling in the brain.2.1]heptane-2-carboxamide.
Mécanisme D'action
2-Aminobicyclo[2.2.1]heptane-2-carboxamide acts as an agonist at the mGluR2/3 receptor. This receptor is located in the presynaptic terminal of glutamatergic neurons and is involved in the regulation of glutamate release. Activation of the mGluR2/3 receptor leads to a decrease in glutamate release, which can have a modulatory effect on neurotransmission.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Aminobicyclo[2.2.1]heptane-2-carboxamide are primarily mediated through its action on the mGluR2/3 receptor. Activation of this receptor leads to a decrease in glutamate release, which can have a modulatory effect on neurotransmission. This can lead to changes in neuronal excitability and synaptic plasticity, which can have downstream effects on behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Aminobicyclo[2.2.1]heptane-2-carboxamide in lab experiments is that it has a well-characterized mechanism of action. This makes it a useful tool for studying the role of glutamate signaling in various neurological and psychiatric disorders. However, one limitation of using this compound is that it may not fully recapitulate the complex signaling pathways that occur in vivo. Additionally, the effects of this compound may be influenced by factors such as dose, route of administration, and the specific experimental paradigm.
Orientations Futures
There are several potential future directions for research on 2-Aminobicyclo[2.2.1]heptane-2-carboxamide. One area of interest is the potential use of this compound as a treatment for drug addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential as a therapeutic agent in humans. Additionally, there is interest in studying the role of mGluR2/3 signaling in the pathophysiology of various neurological and psychiatric disorders, and 2-Aminobicyclo[2.2.1]heptane-2-carboxamide could be a useful tool in this research. Finally, there is interest in developing more selective agonists and antagonists for the mGluR2/3 receptor, which could have potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-Aminobicyclo[2.2.1]heptane-2-carboxamide involves the reaction of 1,3-cyclohexadiene with nitromethane to form 2-nitro-1,3-cyclohexadiene. This compound is then reduced to 2-aminocyclohexanone using sodium borohydride. Finally, 2-aminocyclohexanone is reacted with ethyl chloroformate to form 2-Aminobicyclo[2.2.1]heptane-2-carboxamide.
Applications De Recherche Scientifique
2-Aminobicyclo[2.2.1]heptane-2-carboxamide has been studied for its potential therapeutic effects in a variety of neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, it has been studied for its potential as a treatment for schizophrenia, Alzheimer's disease, and drug addiction.
Propriétés
Numéro CAS |
134047-62-4 |
|---|---|
Nom du produit |
2-Aminobicyclo[2.2.1]heptane-2-carboxamide |
Formule moléculaire |
C8H14N2O |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-aminobicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C8H14N2O/c9-7(11)8(10)4-5-1-2-6(8)3-5/h5-6H,1-4,10H2,(H2,9,11) |
Clé InChI |
OMICEOCIIZIPLH-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2(C(=O)N)N |
SMILES canonique |
C1CC2CC1CC2(C(=O)N)N |
Synonymes |
Bicyclo[2.2.1]heptane-2-carboxamide, 2-amino-, endo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



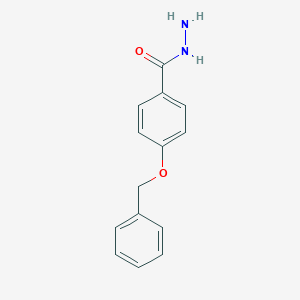
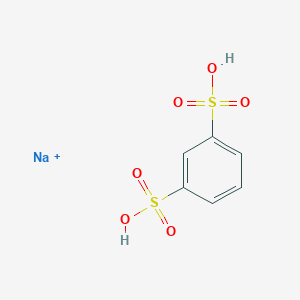
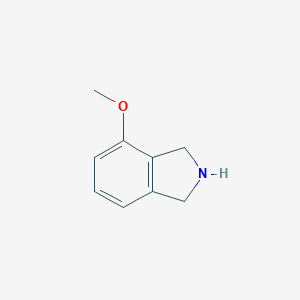
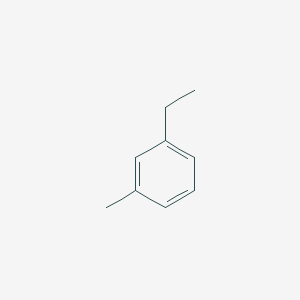
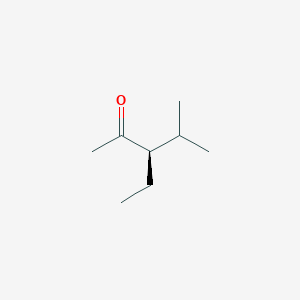
![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)
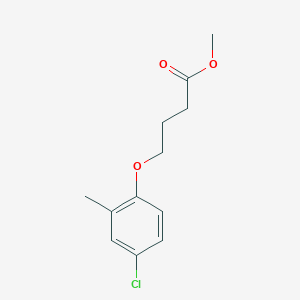
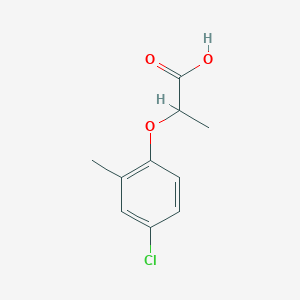
![N-{(2s)-2-[(N-Acetyl-L-Threonyl-L-Isoleucyl)amino]hexyl}-L-Norleucyl-L-Glutaminyl-N~5~-[amino(Iminio)methyl]-L-Ornithinamide](/img/structure/B166266.png)
